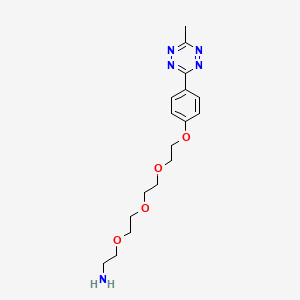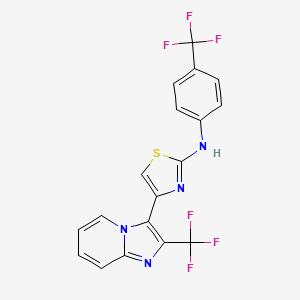
Methyltetrazine-PEG4-Amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-PEG4-amine HCl salt is a PEG derivative containing a free amine and a methyltetrazine group. It is one of the most stable tetrazines commercially available. Methyl group improves the stability and hydrophilic PEG spacer increases water-solubility. This reagent is supplied as HCl salt for improved stability and easy handling.
Aplicaciones Científicas De Investigación
Application in Drug Targeting and Conjugation : PEGs, including derivatives like poly(ethylene glycol) methyl ether amine, have been popularized for use in drug targeting and as drug-polymer conjugate linkers. This application enhances bioavailability through slow release. For instance, mPEG5000-amine has been used to prepare immunomagnetic particles, significantly improving the efficiency of antibodies conjugated to carboxy-magnetic beads (Banasik, Nadala, & Samadpour, 2018).
Synthesis of N-Methyl- and N-Alkylamines : N-Methyl- and N-alkylamines, which are important in academic research and industrial production, can be synthesized using catalysts like Co3O4-based nanoparticles. These catalysts facilitate the reductive amination process, indicating potential application for Methyltetrazine-PEG4-Amine in the synthesis of life-science molecules (Senthamarai et al., 2018).
Use in Michael Addition Reaction : PEG serves as an inexpensive, non-toxic, and environmentally friendly medium for the conjugate addition of amines to conjugated alkenes. This suggests that this compound could be used in similar green chemistry applications (Kumar, Chaudhary, Nimesh, & Chandra, 2006).
Micropatterning Neuronal Networks : PEG derivatives are used in the stable coupling between polylysine and PLL-g-PEG, which assists in the microstructuring of primary neuron networks. This indicates potential use in the structuring of biomaterials and tissue engineering (Hardelauf et al., 2014).
Surface Chemistry for Biomedical Applications : Studies on the toxicity of PEGylated superparamagnetic iron-oxide nanoparticles (SPIONs) suggest that PEGylation can reduce cytotoxicity, highlighting its significance in nanoparticle engineering and drug delivery systems (Hanot et al., 2015).
Hydrogels for Stem Cell Culture : PEG-based hydrogels, integrated with chemistries like Tetrazine–norbornene, have been used for the culture and differentiation of human induced pluripotent stem cells (hiPSCs). This exemplifies its utility in regenerative medicine and tissue engineering (Arkenberg et al., 2020).
PEG-Functionalized Amines in Medicinal Chemistry : PEG functionalization of amines via hydrogen borrowing reductive amination showcases the importance of PEG moieties, including the potential for this compound, in drug development and synthesis (Rossi, Starr, Uccello, & Young, 2020).
Mecanismo De Acción
Target of Action
Methyltetrazine-PEG4-Amine is an amine-reactive reagent that primarily targets proteins, peptides, or amine-modified oligonucleotides . It reacts specifically and efficiently with a primary amine, such as the side chain of lysine residues or aminosilane-coated surfaces .
Mode of Action
The compound forms a covalent bond with its targets at a pH level of 7-9 . This interaction is facilitated by the NHS ester present in the compound, which can react with a primary amine . The PEG spacer arm in the compound provides a long and flexible connection that minimizes steric hindrance involved with ligation to complementary TCO-containing molecules .
Biochemical Pathways
The compound is used in the process of bioorthogonal chemistry, which combines well with activity-based protein profiling . This allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe . The compound can be used as a live cell compatible, minimal bioorthogonal tag in activity-based protein profiling .
Pharmacokinetics
It is known that this compound is soluble in aqueous buffers up to 18 mM . This solubility likely contributes to its bioavailability.
Result of Action
The result of the compound’s action is the formation of a stable amide bond with proteins, peptides, or amine-modified oligonucleotides . This enables the visualization of enzyme activities within complex biological systems .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH and moisture. The compound reacts specifically and efficiently with a primary amine at a pH level of 7-9 . It is also moisture-sensitive, and exposure to moisture can cause the NHS-ester moiety to hydrolyze and become non-reactive . Therefore, it is recommended to prepare stock solutions immediately before use and to store them in anhydrous solvents .
Análisis Bioquímico
Biochemical Properties
Methyltetrazine-PEG4-Amine plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ . Following covalent and irreversible inhibition, the tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. In the context of activity-based protein profiling (ABPP), it is employed as a mechanism-based inhibitor, called an activity-based probe (ABP), which is able to react with only the active form of proteases thanks to their electrophilic warhead, yielding a covalent and irreversible enzyme-inhibitor adduct .
Temporal Effects in Laboratory Settings
It is known that the stability of this compound is substantially improved compared to hydrogen substituted tetrazines .
Metabolic Pathways
It is known to be used in the synthesis of PROTACs , which are involved in the degradation of specific proteins within cells.
Subcellular Localization
It is known to be used in the synthesis of PROTACs , which are involved in the degradation of specific proteins within cells
Propiedades
IUPAC Name |
2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-14-19-21-17(22-20-14)15-2-4-16(5-3-15)26-13-12-25-11-10-24-9-8-23-7-6-18/h2-5H,6-13,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEAATMYJGXMGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)
